molecular formula C6H15NO2 B045208 N,N-Dimethylacetamide dimethyl acetal CAS No. 18871-66-4

N,N-Dimethylacetamide dimethyl acetal

Cat. No. B045208
M. Wt: 133.19 g/mol
InChI Key: FBZVZUSVGKOWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091232B2

Procedure details

2-Bromo-cyclopent-2-enol (Intermediate D3) (2.18 g, 13.4 mmol) and N,N-dimethylacetamide dimethyl acetal (3.5 mL, 21.5 mmol) in m-xylene (˜20 mL) were heated to 140° C. for 14 h. The mixture was freed of solvent and the residue was purified on a column of silica gel with 30% to 50% EtOAc:hexanes to give 2-(2-bromo-cyclopent-2-enyl)-N,N-dimethyl-acetamide (Intermediate FOUR1) 1.95 g (63%) as a brown oil.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3](O)[CH2:4][CH2:5][CH:6]=1.C[O:9][C:10](OC)([N:12]([CH3:14])[CH3:13])[CH3:11]>C1(C)C=CC=C(C)C=1>[Br:1][C:2]1[CH:3]([CH2:11][C:10]([N:12]([CH3:14])[CH3:13])=[O:9])[CH2:4][CH2:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
BrC=1C(CCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(CCC1)O
Name
Quantity
3.5 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was purified on a column of silica gel with 30% to 50% EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(CCC1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.